REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[CH:9]1([CH2:15][NH2:16])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[Cl:1][CH2:2][CH:3]1[CH2:4][CH2:5][O:6][CH2:7][O:8]1.[I-:23].[K+:21].[K+:22].[Na+:24]>>[CH2:2]([CH:3]1[CH2:4][CH2:5][O:6][CH2:7][O:8]1)[NH:16][CH2:15][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NCC1CCCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCC1CCOCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CNCC2CCOCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |